molecular formula C17H22N2O2 B2361995 3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide CAS No. 1808579-35-2

3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2361995
CAS No.: 1808579-35-2
M. Wt: 286.375
InChI Key: WPYGNMXKJBJDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide is a synthetic organic compound with a complex structure It features a benzyloxy group, a cyano group attached to a cyclopropylmethyl moiety, and a dimethylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Cyclopropylmethylation: The cyclopropylmethyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of cyano and cyclopropyl groups on biological systems.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the benzyloxy group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-[cyano(phenyl)methyl]-2,2-dimethylpropanamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    3-(benzyloxy)-N-[cyano(methyl)methyl]-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

The presence of the cyclopropyl group in 3-(benzyloxy)-N-[cyano(cyclopropyl)methyl]-2,2-dimethylpropanamide imparts unique steric and electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-2,2-dimethyl-3-phenylmethoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,12-21-11-13-6-4-3-5-7-13)16(20)19-15(10-18)14-8-9-14/h3-7,14-15H,8-9,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYGNMXKJBJDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)NC(C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.